molecular formula C20H15N5O4S B2792194 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 877634-19-0

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Katalognummer: B2792194
CAS-Nummer: 877634-19-0
Molekulargewicht: 421.43
InChI-Schlüssel: HQHMBTDBFKRQLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic structure containing nitrogen atoms, and is substituted with various functional groups including methoxy and nitro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is to start with a suitable pyridazine derivative, which undergoes cyclization reactions to form the triazolo core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH) or acids (HCl) are employed.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Halogenated derivatives, alkylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows it to act as a building block in the construction of larger, more intricate compounds.

Medicine

In the field of medicine, 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone has shown potential as a therapeutic agent. Its biological activity has been explored in the context of antitumor properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, particularly in the creation of advanced polymers and coatings. Its chemical stability and reactivity make it suitable for such applications.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways and targets would depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : These compounds share the same core structure but differ in their substituents.

  • 4-Methoxyphenyl derivatives: : Compounds with similar methoxyphenyl groups but different heterocyclic cores.

  • Nitrophenyl derivatives: : Compounds containing nitrophenyl groups but different core structures.

Uniqueness

What sets 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone apart is its specific combination of functional groups and the triazolo[4,3-b]pyridazine core, which imparts unique chemical and biological properties.

Biologische Aktivität

The compound 2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, focusing on its biological activity as evidenced by various studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula: C16H15N5O3SC_{16}H_{15}N_{5}O_{3}S. It features a triazole-pyridazine core linked to a methoxyphenyl group and a nitrophenyl moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of triazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of the triazole ring in our compound suggests similar potential for antimicrobial activity.

Antitubercular Activity

A recent investigation into substituted triazole derivatives demonstrated promising antitubercular activity against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 40.32 μM . Given the structural similarities, it is plausible that our compound may also exhibit antitubercular effects, warranting further exploration.

Cytotoxicity and Safety Profile

In evaluating new drug candidates, cytotoxicity is a critical factor. The aforementioned studies reported that several triazole derivatives were non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile . This aspect is crucial for the further development of our compound as a therapeutic agent.

Structure-Activity Relationship (SAR)

The biological activity of compounds can often be correlated with their structural features. The presence of specific functional groups such as the methoxy group and nitro group in our compound may enhance its interaction with biological targets. Research on similar compounds has shown that modifications at these positions can significantly influence their pharmacological profiles .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A study synthesized various triazole derivatives and evaluated their biological activities. The derivatives exhibited significant antibacterial properties, with some showing enhanced efficacy against resistant strains. Notably, compounds with similar structural motifs to our target compound demonstrated IC50 values as low as 1.35 μM against Mycobacterium tuberculosis .

Case Study 2: Docking Studies

Molecular docking studies have been employed to predict the binding affinity of compounds to target enzymes. For instance, docking studies on related triazole compounds indicated strong interactions with key enzymes involved in bacterial metabolism. These findings suggest that our compound may also interact favorably with similar targets, enhancing its potential as an antimicrobial agent .

Data Summary Table

Compound NameBiological ActivityIC50/IC90 (μM)Reference
Triazole Derivative AAntibacterial1.35
Triazole Derivative BAntitubercular3.73 - 40.32
Triazole Derivative CNon-toxic (HEK-293)-

Eigenschaften

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-29-16-8-4-13(5-9-16)17-10-11-19-21-22-20(24(19)23-17)30-12-18(26)14-2-6-15(7-3-14)25(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHMBTDBFKRQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.